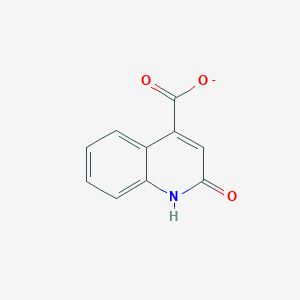

2-Oxo-1,2-dihydroquinoline-4-carboxylate

説明

特性

分子式 |

C10H6NO3- |

|---|---|

分子量 |

188.16 g/mol |

IUPAC名 |

2-oxo-1H-quinoline-4-carboxylate |

InChI |

InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14)/p-1 |

InChIキー |

MFSHNFBQNVGXJX-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)[O-] |

正規SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)[O-] |

製品の起源 |

United States |

The 2-Oxo-1,2-Dihydroquinoline-4-Carboxylate Scaffold: Structural Dynamics, Synthesis, and ABCB1 Modulation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As application scientists and medicinal chemists, we recognize that a molecule’s utility in drug discovery is dictated by its dynamic behavior in solution, its structural functionalization potential, and its synthetic accessibility. The 2-oxo-1,2-dihydroquinoline-4-carboxylate scaffold (and its conjugate acid form) represents a privileged chemotype in modern pharmacology[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores its critical role as a modulator of the ABCB1 (P-glycoprotein) efflux pump in combating multidrug-resistant (MDR) cancers.

Chemical Identity and Structural Dynamics

The core structure consists of a 1,2-dihydroquinoline ring system featuring an oxo group at the C2 position and a carboxylate group at the C4 position. In solution, the molecule exhibits tautomerism, existing in equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms[2].

Under physiological conditions (pH ~7.4), the carboxylic acid moiety (pKa ~3.5) is fully deprotonated, yielding the 2-oxo-1,2-dihydroquinoline-4-carboxylate conjugate base[3]. This anionic state is critical for its biological activity, as the negatively charged carboxylate and the hydrogen-bond donor/acceptor profile of the lactam ring facilitate high-affinity electrostatic interactions with target protein active sites.

Quantitative Physicochemical Profile

| Parameter | Value | Reference |

| Chemical Name | 2-oxo-1,2-dihydroquinoline-4-carboxylic acid | [2] |

| Conjugate Base Name | 2-oxo-1,2-dihydroquinoline-4-carboxylate | [3] |

| Molecular Weight | 189.17 g/mol | [4],[2] |

| Exact Mass | 189.04259 Da | [2] |

| Molecular Formula | C₁₀H₇NO₃ (Acid) / C₁₀H₆NO₃⁻ (Base) | [3],[2] |

| CAS Registry Number | 15733-89-8 | [2] |

| Topological Polar Surface Area | 66.4 Ų | [2] |

Self-Validating Synthetic Methodology

To utilize this scaffold for downstream library generation, a robust, scalable, and thermodynamically driven synthesis is required. The following protocol describes a modified Knoevenagel-type condensation/Pfitzinger reaction that constructs the quinolone core from simple precursors[5],[6].

Step-by-Step Protocol & Mechanistic Causality

-

Reagent Preparation & Dissolution: Combine Isatin (13.6 mmol) and Malonic acid (13.6 mmol) in 30 mL of glacial acetic acid. Causality: Acetic acid serves a dual purpose. As a polar protic solvent, it solubilizes the precursors. As a mild acid, it activates the highly electrophilic C3 carbonyl of the isatin ring, priming it for nucleophilic attack.

-

Catalytic Activation: Add Sodium acetate (1.36 mmol, 0.1 eq) to the mixture. Causality: Sodium acetate acts as a mild, sub-stoichiometric base. It deprotonates the active methylene group of malonic acid to form an enolate equivalent without neutralizing the acidic solvent environment required for the subsequent dehydration step.

-

Thermal Condensation (Reflux): Heat the reaction mixture to reflux (~118°C) for 24 hours. Causality: Sustained thermal energy is required to drive a complex cascade: initial aldol-type addition, cleavage of the isatin N-C2 bond (ring opening), recyclization to form the pyridine ring, and a critical decarboxylation (loss of CO₂) of the malonic acid moiety to yield the stable 4-carboxylic acid derivative[5],[6].

-

Precipitation and Isolation: Cool the mixture to room temperature and quench with 100 mL of ice-water. Causality: The target 2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a highly hydrophobic aromatic core, making it insoluble in cold, highly polar aqueous environments. The sudden shift in solvent polarity forces the product into supersaturation, causing it to crash out as a precipitate for easy isolation via vacuum filtration[5].

Fig 1: Self-validating synthetic workflow for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Biological Application: ABCB1 (P-glycoprotein) Modulation

A primary cause of therapeutic failure in oncology is Multidrug Resistance (MDR), frequently driven by the overexpression of the ATP-binding cassette transporter ABCB1 (P-glycoprotein)[7],[8]. This efflux pump actively extrudes structurally diverse chemotherapeutic agents from the intracellular space.

Derivatives of the 2-oxo-1,2-dihydroquinoline-4-carboxylate scaffold have emerged as highly potent modulators of ABCB1[1],[8].

Mechanism of Action & QSAR Insights

Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking studies against the outward-facing conformation of P-glycoprotein (e.g., PDB: 6C0V) reveal that these quinoline derivatives act as competitive or allosteric inhibitors[7].

-

Binding Affinity: Optimized derivatives demonstrate exceptional binding energies (up to -9.22 kcal/mol)[7].

-

Molecular Interactions: The hydrophobic quinoline core intercalates into the lipid-facing binding pockets of ABCB1, while the C4 carboxylate and C2 oxo groups establish critical hydrogen-bond networks that arrest the transporter's conformational cycle[7].

-

Phenotypic Reversal: By blocking the efflux pump, these carboxylate derivatives restore the intracellular accumulation of cytotoxic drugs (such as doxorubicin or rhodamine 123), effectively re-sensitizing resistant cancer cell lines (e.g., mouse T-lymphoma cells) to chemotherapy[1],[8].

Fig 2: Mechanism of ABCB1 efflux pump inhibition by quinoline-4-carboxylate derivatives.

Conclusion

The 2-oxo-1,2-dihydroquinoline-4-carboxylate molecule (MW 189.17 g/mol ) is far more than a simple heterocyclic intermediate. Its reliable, high-yield synthesis via isatin condensation provides a robust foundation for library generation. Furthermore, its unique physicochemical properties and high binding affinity to efflux pumps position it as a critical scaffold in the ongoing development of MDR-reversing agents in oncology.

Sources

- 1. 2-Oxo-1,2-dihydroquinoline-4-carbaldehyde|CAS 15495-16-6 [benchchem.com]

- 2. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-oxo-1,2-Dihydroquinoline-4-carboxylate | C10H6NO3- | CID 4132142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Compound 2-oxo-1,2-dihydroquinoline-4-carboxylic acid - Chemdiv [chemdiv.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. mdpi.com [mdpi.com]

- 7. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physicochemical Profiling and Solvation Dynamics of 2-Oxo-1,2-dihydroquinoline-4-carboxylate

Executive Summary

The quinoline scaffold is a privileged chemotype in modern drug discovery. Specifically, derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (and its conjugate base, 2-oxo-1,2-dihydroquinoline-4-carboxylate) are critical intermediates and active pharmacophores exhibiting potent anti-inflammatory, analgesic, and topoisomerase inhibitory activities[1]. However, translating these molecules from in vitro hits to orally bioavailable therapeutics is frequently bottlenecked by their physicochemical properties. The free acid exhibits notoriously poor aqueous solubility, which severely limits oral bioavailability and complicates formulation in controlled-release devices[1].

This technical guide dissects the thermodynamic principles governing the solubility of 2-oxo-1,2-dihydroquinoline-4-carboxylate in both aqueous and organic systems. By understanding the causality behind its solvation mechanics, researchers can engineer robust experimental workflows and targeted formulation strategies.

The Causality of Solvation: Lattice Energy vs. Hydration

The solubility of any small molecule is a thermodynamic competition between the stability of its solid-state crystal lattice and the free energy of solvation. For 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, the neutral free acid is highly rigid and planar.

-

Crystal Lattice Dominance: The molecule contains both a 2-oxo (lactam) group and a 4-carboxylic acid moiety. These functional groups engage in strong, highly ordered intermolecular hydrogen bonding, creating a tightly packed crystal lattice. In pure water (pH ~5.5), the hydration energy provided by the solvent is insufficient to overcome this lattice energy, resulting in poor dissolution[2].

-

Organic Solvation: Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), act as aggressive hydrogen-bond acceptors. They efficiently disrupt the intermolecular hydrogen bonds of the quinoline lattice, leading to rapid and high solubility[3].

-

Ionization and Carboxylate Formation: The most effective way to enhance aqueous solubility is through ionization. When the pH of the aqueous environment is raised above the predicted pKa of the carboxylic acid (typically ~2.0 for such derivatives), the molecule deprotonates to form the 2-oxo-1,2-dihydroquinoline-4-carboxylate anion. The introduction of a formal negative charge drastically increases ion-dipole interactions with water molecules, lowering the desolvation penalty and increasing solubility by several orders of magnitude[2].

Caption: Logical relationship between pH, ionization state, and aqueous solubility.

Quantitative Solubility Profile

The table below summarizes the solubility behavior of the 2-oxo-1,2-dihydroquinoline-4-carboxylate system across various solvent environments.

| Solvent System | Ionization State | Solubility Class | Mechanistic Rationale |

| Deionized Water (pH ~5.5) | Neutral Free Acid | Poor (< 10 µg/mL) | High crystal lattice energy; poor hydration of the hydrophobic quinoline core[2]. |

| Aqueous Buffer (pH 7.4) | Carboxylate Anion | Moderate to High | Deprotonation yields the carboxylate salt, enabling strong ion-dipole interactions with water[2]. |

| Ethanol (100%) | Neutral Free Acid | Moderate | Polar protic solvent; capable of disrupting lattice H-bonds, but limited by a lower dielectric constant[3]. |

| DMSO / DMF | Neutral Free Acid | High (> 10 mg/mL) | Strong polar aprotic nature effectively solvates the planar ring and acts as an H-bond acceptor[3]. |

Self-Validating Experimental Workflow: Thermodynamic Solubility Assessment

In drug development, kinetic solubility (often measured via solvent-shift methods) can falsely overestimate solubility due to transient supersaturation. To obtain the true equilibrium state required for formulation, a Thermodynamic Shake-Flask Method must be employed.

The following protocol is designed as a self-validating system, ensuring that the data collected is an accurate reflection of the compound's thermodynamic limits without interference from solvent-mediated phase transformations.

Step-by-Step Methodology

Step 1: Solid Phase Preparation

-

Action: Weigh an excess amount (~10 mg) of highly pure crystalline 2-oxo-1,2-dihydroquinoline-4-carboxylic acid into a 4 mL Type-I borosilicate glass vial.

-

Causality: Glass is utilized instead of polypropylene to eliminate non-specific surface adsorption of the lipophilic quinoline core, which would otherwise skew the quantification of the dissolved fraction. Excess solid ensures the system can reach absolute saturation.

Step 2: Solvent Addition & Equilibration

-

Action: Add 1.0 mL of the target solvent (e.g., Phosphate Buffered Saline at pH 7.4 to study the carboxylate form, or DMSO for organic profiling). Cap tightly and incubate in a thermostatic orbital shaker at 37°C and 200 RPM for 48 hours.

-

Causality: A 48-hour incubation at physiological temperature guarantees that the kinetic dissolution rate is no longer a variable, and true thermodynamic equilibrium between the solid lattice and the solvated ions is achieved.

Step 3: Phase Separation

-

Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

-

Causality: Centrifugation compacts the undissolved solid, preventing filter clogging. PTFE (Polytetrafluoroethylene) is chemically inert and ensures no active pharmaceutical ingredient (API) is lost to filter binding.

Step 4: HPLC-UV Quantification

-

Action: Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range. Inject into an HPLC system equipped with a C18 reversed-phase column. Monitor absorbance at the compound's λmax (typically 327–375 nm).

-

Causality: The conjugated π -system of the 2-oxo-1,2-dihydroquinoline ring provides a strong chromophore, making UV detection highly sensitive and specific, avoiding interference from buffer salts.

Step 5: Solid-State Verification (The Self-Validation Step)

-

Action: Recover the undissolved solid pellet from Step 3. Dry it under a gentle stream of nitrogen and analyze it via X-ray Powder Diffraction (XRPD).

-

Causality: This is the critical self-validation mechanism. It proves that the measured solubility corresponds to the original polymorph. If the solvent induced a phase transformation (e.g., forming a less soluble hydrate or a different polymorphic form), the XRPD pattern will shift, alerting the scientist that the solubility value applies to a new crystal form, not the starting material.

Caption: Workflow for thermodynamic solubility assessment of 2-oxo-1,2-dihydroquinoline-4-carboxylate.

Formulation & Structural Optimization Strategies

When the baseline aqueous solubility of the 2-oxo-1,2-dihydroquinoline-4-carboxylate system is insufficient for the target product profile, structural and formulation interventions are required:

-

In Situ Salt Formation: Formulating the API in an alkaline vehicle (e.g., sodium bicarbonate or tromethamine buffers) ensures the compound remains entirely in the highly soluble carboxylate anion state during administration[2].

-

Prodrug Derivatization: Converting the carboxylic acid into an ester (e.g., methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate) eliminates the ionizable proton. While this decreases aqueous solubility, it significantly lowers the melting point and lattice energy, while drastically increasing lipophilicity (LogP) and membrane permeability[1].

-

Incorporation of Solubilizing Moieties: Advanced medicinal chemistry approaches involve appending highly water-soluble functional groups, such as guanidines, to the quinoline core. This strategy disrupts planar π−π stacking and improves the hydration shell around the molecule, permanently enhancing aqueous solubility regardless of pH[4].

References

- "2-oxo-1H-quinoline-4-carboxylic acid 15733-89-8 wiki", Guidechem.

- "Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides", ResearchGate.

- "Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria", St George's, University of London.

- "Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery", NIH PMC.

Sources

An In-depth Technical Guide to the Tautomerism of 2-Hydroxyquinoline-4-carboxylic Acid and its 2-Oxo-1,2-dihydroquinoline-4-carboxylate Counterpart

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The tautomeric equilibrium between the lactim (enol) form, 2-hydroxyquinoline-4-carboxylic acid, and the lactam (keto) form, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, represents a critical aspect of its chemistry with profound implications for its physicochemical properties, biological activity, and application in drug development. This in-depth technical guide provides a comprehensive analysis of this tautomerism, elucidating the structural and environmental factors that govern the equilibrium. We will explore the nuanced interplay of intramolecular hydrogen bonding, solvent effects, and the electronic influence of the 4-carboxylic acid moiety. This guide furnishes detailed spectroscopic data, robust experimental protocols for characterization, and computational insights to provide a holistic understanding of this dynamic system. The information contained herein is designed to empower researchers in the rational design of novel therapeutics by leveraging the distinct properties of each tautomeric form.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and a double bond, is a fundamental concept in organic chemistry with significant ramifications in medicinal chemistry. The ability of a molecule to exist in different tautomeric forms can drastically alter its biological activity, as each tautomer presents a unique three-dimensional structure, hydrogen bonding profile, and electronic distribution to its biological target. The quinoline scaffold is a privileged motif in drug discovery, forming the core of numerous therapeutic agents.[1] Specifically, the tautomerism of hydroxylated quinolines has been a subject of intense study due to its influence on the bioactivity of this class of compounds.

This guide focuses on the specific case of 2-hydroxyquinoline-4-carboxylic acid and its tautomer, 2-oxo-1,2-dihydroquinoline-4-carboxylate. The presence of the carboxylic acid group at the 4-position introduces an additional layer of complexity and interest, influencing the tautomeric preference through potential intramolecular hydrogen bonding and electronic effects.[2] Understanding and controlling this equilibrium is paramount for the successful design and development of novel drug candidates based on this scaffold.

The Tautomeric Equilibrium: A Decisive Preference for the Lactam Form

The equilibrium between 2-hydroxyquinoline-4-carboxylic acid (the enol or lactim form) and 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (the keto or lactam form) overwhelmingly favors the lactam tautomer in both the solid state and in solution.[3] This preference is a general feature of 2-hydroxyquinolines and is attributed to the greater thermodynamic stability of the cyclic amide functionality in the lactam form compared to the iminol group in the lactim form.[4]

The IUPAC name for this compound is 2-oxo-1H-quinoline-4-carboxylic acid, which reflects the predominance of the keto tautomer.[3]

The Role of the 4-Carboxylic Acid Group

The carboxylic acid substituent at the 4-position can engage in intramolecular hydrogen bonding with the adjacent hydroxyl group in the enol form or the N-H group in the keto form. This interaction can influence the stability of the tautomers.[2] In the predominant 2-oxo form, intramolecular hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen at position 2 is possible, which would further stabilize this tautomer.

Caption: Synthesis workflow for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

NMR Spectroscopic Analysis

Objective: To confirm the structure and assess the tautomeric form in solution.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Analysis: Compare the obtained spectra with the expected chemical shifts for the 2-oxo form (Table 1). The presence of a broad singlet for the N-H proton and the characteristic downfield shift of the C2 carbon are key indicators of the lactam tautomer.

X-ray Crystallography

Objective: To definitively determine the solid-state structure.

Procedure:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol-water mixture).

-

Data Collection: Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine bond lengths, bond angles, and intermolecular interactions. The crystal structure of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate has been reported and can be used as a reference. [5]

Biological Implications and Drug Development

The predominance of the 2-oxo tautomer is crucial for the biological activity of this class of compounds. The fixed positions of the hydrogen bond donor (N-H) and acceptor (C=O) groups in the lactam form define its interaction with biological targets.

Quinoline-4-carboxylic acid derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. [1]For instance, some derivatives act as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, which is a target for cancer therapy. [6]The specific tautomeric form of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid is likely essential for its binding to such targets.

dot

Caption: Impact of the predominant tautomer on biological activity.

Conclusion

The tautomerism between 2-hydroxyquinoline-4-carboxylic acid and 2-oxo-1,2-dihydroquinoline-4-carboxylate is heavily skewed towards the latter, more stable lactam form. This preference is a critical determinant of its chemical and biological properties. A thorough understanding of this tautomeric equilibrium, facilitated by the spectroscopic and synthetic protocols outlined in this guide, is essential for researchers in medicinal chemistry and drug development. By harnessing the well-defined structure of the 2-oxo tautomer, scientists can rationally design and synthesize novel quinoline-based therapeutics with enhanced efficacy and target specificity.

References

- Boosen, K. J. (1972). U.S. Patent No. 3,691,171. Washington, DC: U.S.

-

Lahyaoui, M., et al. (2020). Crystal structure and Hirshfeld surface analysis of hexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(5), 735-739. [Link]

- Boosen, K. J. (1972). U.S. Patent No. 3,691,171. Washington, DC: U.S.

-

PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Baba, Y. F., et al. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData, 1(1), x160997. [Link]

-

Reynolds, G. A., & Hauser, C. R. (1955). 2-Methyl-4-hydroxyquinoline. Organic Syntheses, 35, 78. [Link]

-

Massoud, M. A., et al. (2021). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Molecules, 26(24), 7567. [Link]

-

PubChem. (n.d.). 2-oxo-1,2-Dihydroquinoline-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Supporting Information for General procedure for the preparation of 1-18. (n.d.). [Link]

-

Patel, M., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(5), 1899-1913. [Link]

-

Lahyaoui, M., et al. (2020). Structure of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

-

Seixas, R. S. G. R., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(23), 11849-11858. [Link]

-

Ukrpromzviazok. (2014). 1,2-DIHYDROQUINOLINE OR 4-HYDROXY-2,2-DIOXO- 1Н-2λ6,1-BENZOTHIAZINE? [Link]

-

Wojtkowiak, K., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Molecules, 27(7), 2299. [Link]

-

ChemRxiv. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. [Link]

-

JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

ResearchGate. (n.d.). Tautomerization between 2-quinolone and 2-hydroxyquinolone. [Link]

-

PharmaCompass. (n.d.). 2-Hydroxy-quinoline-4-carboxylic acid. [Link]

-

Lee, J., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5438. [Link]

-

PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Iowa State University Digital Repository. (2022). Intramolecular hydrogen bonding analysis. [Link]

-

ResearchGate. (n.d.). Main structures in and-hydroxyquinones. Intramolecular hydrogen bond interactions are depicted by the dashed line. [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

-

The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.). [Link]

-

Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-496. [Link]

-

Sapientia. (2024). 4-hydroxyquinolin-2(1 H ). [Link]

Sources

A Validated HPLC Method for the Quantification of 2-oxo-1,2-dihydroquinoline-4-carboxylate (Kynurenic Acid) as an Analytical Standard

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-oxo-1,2-dihydroquinoline-4-carboxylate, commonly known as Kynurenic Acid (KYNA). Kynurenic acid is a critical neuroactive metabolite of tryptophan, and its precise measurement is essential in neuroscience research, clinical testing, and pharmaceutical quality control.[1] We present a detailed, step-by-step protocol using a reversed-phase C18 column with UV detection. The causality behind critical experimental choices—from solvent preparation to chromatographic conditions—is explained to ensure methodological clarity and reproducibility. Furthermore, this document outlines a complete validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, establishing the method's specificity, linearity, accuracy, precision, and robustness.[2][3][4] This self-validating framework ensures that the described protocol is not merely a procedure but a reliable and trustworthy analytical system for researchers, scientists, and drug development professionals.

Introduction and Principle of the Method

2-oxo-1,2-dihydroquinoline-4-carboxylic acid (Kynurenic Acid, KYNA) is the terminal product of the kynurenine pathway, a major route of tryptophan metabolism.[5] It acts as a broad-spectrum antagonist of excitatory amino acid receptors, making it a molecule of significant interest in the study of neurodegenerative and psychiatric disorders.[1][6] Consequently, the ability to reliably quantify KYNA in various matrices is of paramount importance.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[7] This method employs Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their polarity.

Principle of Separation: The stationary phase is a non-polar C18 (octadecylsilyl) silica-based column. The mobile phase is a more polar mixture of water and an organic solvent (acetonitrile). KYNA, being a moderately polar molecule, partitions between the stationary and mobile phases. Its retention on the column is controlled by adjusting the mobile phase composition. The inclusion of an acid (formic acid) in the mobile phase is a critical choice; it suppresses the ionization of KYNA's carboxylic acid group, rendering the molecule less polar. This uncharged state promotes stronger interaction with the non-polar C18 stationary phase, resulting in improved retention, enhanced peak symmetry, and greater reproducibility.

Principle of Detection: KYNA possesses a quinoline chromophore that absorbs ultraviolet (UV) light. A UV-Vis or Diode Array Detector (DAD) is set to a specific wavelength (e.g., 240 nm) where KYNA exhibits strong absorbance, allowing for its sensitive and specific detection as it elutes from the column.[8]

The Analytical Standard: Compound Profile

Before preparing a standard, it is crucial to understand its physicochemical properties. The compound is commercially available as an analytical standard with a purity of ≥98.0%.[9]

| Parameter | Information |

| Standard Name | Kynurenic Acid (2-oxo-1,2-dihydroquinoline-4-carboxylic acid) |

| Synonym | 4-Hydroxyquinoline-2-carboxylic acid |

| CAS Number | 492-27-3 |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| Appearance | Solid |

| Melting Point | ~275 °C (with decomposition)[9] |

| Solubility | Soluble in DMSO (5 mg/mL), 0.1 N NaOH (4 mg/mL), hot alcohol, and hot water.[10] |

| Storage Conditions | Store solid standard at 2-8°C.[9] |

Instrumentation, Reagents, and Materials

Instrumentation

-

HPLC System: A system equipped with a gradient or isocratic pump, degasser, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[7][11]

-

Data Acquisition: Chromatography Data Station (CDS) for instrument control, data acquisition, and processing.

Reagents and Materials

-

Analytical Standard: Kynurenic acid, analytical standard grade (≥98.0% purity).[1]

-

Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).

-

Water: High-purity, 18.2 MΩ·cm water (e.g., from a Milli-Q system).

-

Acid: Formic acid (analytical grade).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

-

Labware: Class A volumetric flasks, pipettes, analytical balance, 0.45 µm syringe filters.

Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing solutions and performing the HPLC analysis and validation.

Protocol 1: Preparation of Standard Solutions

The choice of solvent is critical for ensuring the standard is fully dissolved and stable. Due to KYNA's limited solubility in neutral water, a suitable solvent like DMSO or a dilute base is recommended for the initial stock solution.[10]

Workflow for Standard Solution Preparation

Caption: Workflow for preparing KYNA standard solutions.

Step-by-Step Procedure:

-

Primary Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of the Kynurenic Acid analytical standard.

-

Transfer the powder to a 10 mL Class A volumetric flask.

-

Add approximately 5 mL of DMSO to dissolve the standard completely. Use sonication if necessary.

-

Once dissolved, dilute to the mark with DMSO and mix thoroughly. This is your Primary Stock.

-

-

Intermediate Stock Solution (100 µg/mL):

-

Pipette 1.0 mL of the 1000 µg/mL Primary Stock into a 10 mL volumetric flask.

-

Dilute to the mark with the mobile phase (see Protocol 2). This step is crucial to ensure solvent compatibility with the HPLC system.

-

-

Working Calibration Standards (e.g., 0.5 - 20 µg/mL):

-

Prepare a series of calibration standards by performing serial dilutions of the 100 µg/mL Intermediate Stock using the mobile phase as the diluent.

-

A suggested concentration range is: 0.5, 1.0, 2.5, 5.0, 10.0, and 20.0 µg/mL.

-

Expert Insight: Preparing the intermediate and working standards in the mobile phase minimizes solvent mismatch effects upon injection, which can otherwise lead to peak distortion. Solid-state aliquots of the standard offer the longest shelf life.[6]

Protocol 2: HPLC System and Chromatographic Conditions

The following conditions are a robust starting point for the analysis of KYNA.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard non-polar phase providing good retention for moderately polar compounds. |

| Mobile Phase | Acetonitrile : Water (30:70, v/v) with 0.1% Formic Acid | Provides optimal retention and peak shape. Formic acid protonates the analyte. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column, balancing run time and pressure. |

| Injection Volume | 10 µL | A standard volume to avoid column overload while ensuring good sensitivity. |

| Column Temperature | 30 °C[11] | Maintains stable retention times by controlling mobile phase viscosity and analyte solubility. |

| Detection Wavelength | 240 nm[8] | Corresponds to a high absorbance maximum for KYNA, ensuring good sensitivity. |

| Run Time | 10 minutes | Sufficient to allow for the elution of KYNA and any potential late-eluting impurities. |

Protocol 3: System Suitability and Analysis Sequence

Before analyzing samples, the system's readiness must be verified through a System Suitability Test (SST).

-

System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

SST Injections: Make five replicate injections of a mid-range standard (e.g., 5 µg/mL).

-

Evaluation: Calculate the performance characteristics and compare them against the acceptance criteria in the table below.

| Parameter | Acceptance Criteria | Purpose |

| Precision (RSD%) of Peak Area | ≤ 2.0% | Ensures the injector and detector are performing consistently.[7] |

| Precision (RSD%) of Retention Time | ≤ 1.0% | Ensures the pump is delivering the mobile phase consistently. |

| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry; a value >2 may indicate column degradation or secondary interactions. |

| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |

-

Analysis Sequence:

-

Blank Injection: Inject the mobile phase to ensure no system contamination.

-

Calibration Standards: Inject the prepared standards from lowest to highest concentration.

-

Sample Injections: Inject the unknown samples for analysis.

-

Check Standard: Periodically inject a mid-range standard during a long run to monitor system stability.

-

Analytical Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] The following protocols are based on ICH Q2(R2) guidelines.[4]

Overall HPLC Analysis and Validation Workflow

Caption: A typical workflow for HPLC method validation and analysis.

Specificity

-

Objective: To demonstrate that the analytical signal is solely from KYNA, without interference from diluents or potential impurities.

-

Procedure: Inject a blank (mobile phase), a placebo (if in a formulation), and a KYNA standard. The retention time of the KYNA peak should be unique, and no interfering peaks should appear at or near its retention time in the blank or placebo chromatograms.

Linearity

-

Objective: To establish a linear relationship between the concentration of KYNA and the detector response (peak area).

-

Procedure: Inject the six prepared calibration standards (e.g., 0.5 to 20 µg/mL) in triplicate. Plot a graph of mean peak area versus concentration.

-

Acceptance Criteria: The coefficient of determination (r²) from the linear regression analysis should be ≥ 0.999.[7]

Accuracy

-

Objective: To determine the closeness of the measured value to the true value.

-

Procedure: Perform a spike-recovery study. If analyzing KYNA in a specific matrix (e.g., a formulation blank), spike the matrix with known amounts of KYNA at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

-

Calculation: % Recovery = [(Measured Concentration) / (Spiked Concentration)] x 100.

-

Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.[7]

Precision

-

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Procedure (Repeatability / Intra-day): Prepare and analyze six individual samples at 100% of the target concentration on the same day, under the same conditions.

-

Procedure (Intermediate Precision / Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

-

Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[7]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Objective: To determine the lowest concentration of KYNA that can be reliably detected (LOD) and quantified (LOQ).

-

Procedure (Signal-to-Noise Method): Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ.

-

Typical Values: For this type of method, typical LOD values are 0.1 - 1.0 µg/mL and LOQ values are 0.2 - 5.0 µg/mL.[7]

Summary of Validation Parameters

| Parameter | Typical Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte. |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | ≤ 2.0% |

| LOQ (S/N Ratio) | ≥ 10 |

Troubleshooting

| Problem | Potential Cause(s) | Solution(s) |

| Peak Tailing/Fronting | 1. Column degradation. 2. Mobile phase pH is inappropriate. 3. Sample solvent mismatch. | 1. Replace or flush the column. 2. Ensure formic acid is added and pH is low. 3. Ensure final dilution of standards/samples is in the mobile phase. |

| Retention Time Drift | 1. Inadequate column equilibration. 2. Pump malfunction or leak. 3. Column temperature fluctuation. | 1. Equilibrate the system until the baseline is stable. 2. Check system pressure and check for leaks. 3. Ensure the column oven is on and set to the correct temperature. |

| No Peaks or Small Peaks | 1. Injector malfunction. 2. Detector lamp issue. 3. Incorrect standard preparation. | 1. Check autosampler for errors; perform a manual injection. 2. Check lamp status and intensity. 3. Re-prepare standards carefully. |

Conclusion

This application note details a specific, accurate, and precise RP-HPLC method for the quantification of 2-oxo-1,2-dihydroquinoline-4-carboxylate (Kynurenic Acid). The provided protocols, grounded in established chromatographic principles and validated according to ICH guidelines, constitute a self-validating system. This ensures that the method is not only scientifically sound but also trustworthy for its intended use in research and quality control environments. By following the detailed steps for standard preparation, system setup, and method validation, users can confidently implement this procedure to generate reliable and reproducible data.

References

-

Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria . Taylor & Francis. [Link]

-

The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects . PMC (PubMed Central). [Link]

-

Steps for HPLC Method Validation . Pharmaguideline. [Link]

-

A Review of HPLC Method Development and Validation as per ICH Guidelines . Asian Journal of Pharmaceutical Analysis. [Link]

-

HPLC Method for Analysis of Kynurenic Acid on Primesep 100 Column . SIELC Technologies. [Link]

-

Simultaneous Determination of Kynurenine and Kynurenic Acid by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 . PMC (PubMed Central). [Link]

-

RP-HPLC analytical method development and validation for newly synthesized n-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4h-1,2,4-triazol-4-amine . GSC Biological and Pharmaceutical Sciences. [Link]

-

METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . Zenodo. [Link]

-

Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE . PMC (PubMed Central). [Link]

-

ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

-

2-oxo-1,2-Dihydroquinoline-4-carboxylate . PubChem. [Link]

Sources

- 1. Kynurenic acid analytical standard 492-27-3 [sigmaaldrich.com]

- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 3. zenodo.org [zenodo.org]

- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. HPLC Method for Analysis of Kynurenic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

- 9. 犬尿喹啉酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ajpaonline.com [ajpaonline.com]

LC-MS characterization method for 2-oxo-1,2-dihydroquinoline-4-carboxylate

An Application Note and Protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) Characterization of 2-oxo-1,2-dihydroquinoline-4-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the characterization of 2-oxo-1,2-dihydroquinoline-4-carboxylate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound, a key heterocyclic scaffold, shares structural similarities with kynurenic acid and various quinolone-based pharmacophores, making its precise identification and characterization critical in metabolic studies, drug discovery, and medicinal chemistry.[1][2] This guide details optimized protocols for sample preparation, chromatographic separation, and mass spectrometric analysis. We delve into the rationale behind methodological choices, explore the compound's ionization behavior and fragmentation pathways, and provide step-by-step instructions to ensure reproducible and reliable results for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

2-oxo-1,2-dihydroquinoline-4-carboxylate, also known as 2-hydroxyquinoline-4-carboxylic acid, is a heterocyclic compound of significant interest. Its core structure is a prevalent motif in numerous biologically active molecules and natural products.[3] The structural analogy to quinolone antibiotics and metabolites within the kynurenine pathway, such as kynurenic acid, necessitates robust analytical methods for its unambiguous identification in complex biological and chemical matrices.[2][4][5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical tool of choice for this purpose, offering unparalleled sensitivity and specificity.[1] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can effectively isolate the analyte from a complex mixture and confirm its identity through its characteristic mass-to-charge ratio (m/z) and fragmentation pattern. This application note outlines a validated approach using a reversed-phase LC method with electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the definitive characterization of this molecule.

Compound Profile:

-

Chemical Name: 2-oxo-1,2-dihydroquinoline-4-carboxylic acid

-

Molecular Formula: C₁₀H₇NO₃

-

Monoisotopic Mass: 189.0426 g/mol

-

Tautomerism: This compound exists in a tautomeric equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms. The 2-quinolone (lactam) form is generally predominant, especially in the solid state and non-aqueous solutions.[3]

Principle of the LC-MS/MS Method

The characterization is achieved through a multi-stage process. First, the analyte is separated from other components in the sample matrix using reversed-phase liquid chromatography. The acidic nature of the mobile phase ensures the carboxylic acid group is protonated, leading to optimal retention and sharp, symmetrical peak shapes.

Following elution from the LC column, the analyte enters the mass spectrometer's electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[7] These precursor ions are then mass-selected in the first quadrupole (Q1), subjected to collision-induced dissociation (CID) in the collision cell (Q2), and the resulting product ions are analyzed in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides two layers of specificity—the precursor mass and the fragment masses—for highly confident compound identification.[2]

Experimental Protocols

Materials and Reagents

-

Analyte: 2-oxo-1,2-dihydroquinoline-4-carboxylic acid standard (≥98% purity)

-

Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

-

Mobile Phase Additive: Formic acid (LC-MS grade, ≥99%).

-

Sample Preparation Reagents: As required by the matrix (e.g., acetonitrile for protein precipitation).[8][9]

Protocol 1: Standard and Sample Preparation

The integrity of any analysis begins with meticulous sample preparation. The goal is to solubilize the analyte and remove interfering matrix components.

Step-by-Step Protocol for Standard Solution:

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid standard. Dissolve in 1.0 mL of methanol or a 50:50 methanol:water mixture. This solution should be stored at 4°C in a dark vial.

-

Working Standard (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This working standard is used for method development and direct infusion.

-

Final Dilution for Injection: Further dilute the working standard to a final concentration of approximately 100 ng/mL for initial LC-MS analysis.

For Complex Matrices (e.g., Plasma, Urine):

-

Protein Precipitation (for plasma/serum): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard, if used. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. Transfer the supernatant for analysis.[1][10]

-

Dilute-and-Shoot (for urine): Due to high analyte concentrations and to minimize matrix effects, a simple dilution is often effective. Dilute urine samples 100-fold with the initial mobile phase.[11] Centrifuge or filter through a 0.22 µm filter before injection.

Protocol 2: LC-MS/MS System Configuration and Analysis

This protocol outlines the setup for a typical reversed-phase LC system coupled to a triple quadrupole mass spectrometer.

Step-by-Step LC-MS/MS Analysis Workflow:

-

LC System Preparation:

-

Install a suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 2.6 µm).

-

Prepare Mobile Phase A: 0.1% Formic Acid in Water.

-

Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Purge the LC pumps to remove air bubbles.

-

Equilibrate the column with the initial mobile phase conditions (e.g., 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

-

-

MS Parameter Optimization (via Direct Infusion):

-

Infuse the 1 µg/mL working standard directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Operate in positive electrospray ionization (ESI+) mode.

-

Perform a full scan (Q1 scan) to identify the protonated molecular ion, [M+H]⁺, at m/z 190.0.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the intensity of the m/z 190.0 ion.

-

Select m/z 190.0 as the precursor ion and perform a product ion scan.

-

Vary the collision energy (CE) to induce fragmentation and identify stable, high-intensity product ions. Record the optimal CE for each fragment.

-

-

LC-MS/MS Method Creation:

-

Input the optimized LC gradient conditions (see Table 1).

-

Input the optimized MS source parameters.

-

Create MRM transitions using the precursor ion (m/z 190.0) and the most abundant, specific product ions identified during infusion (see Table 2).

-

-

Sequence Execution:

-

Inject a solvent blank to ensure system cleanliness.

-

Inject the 100 ng/mL standard solution to determine the retention time and confirm method performance.

-

Proceed with the analysis of prepared samples.

-

Data Visualization and Interpretation

Experimental Workflow Diagram

The overall analytical process can be visualized as a logical sequence of steps, ensuring a systematic approach from sample receipt to final data interpretation.

Caption: LC-MS/MS workflow for characterizing 2-oxo-1,2-dihydroquinoline-4-carboxylate.

Recommended LC-MS Parameters

The following tables provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Setting | Rationale |

| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) | Provides excellent retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase chromatography. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase. Formic acid aids in protonation for ESI+ and improves peak shape.[12] |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |

| Gradient | 5% B to 95% B over 8 min; Hold at 95% B for 2 min; Return to 5% B and re-equilibrate | A standard gradient to elute the analyte and clean the column. |

| Injection Volume | 5 µL | A typical volume to avoid column overloading while providing sufficient sensitivity. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The quinolone nitrogen is readily protonated, making ESI+ highly sensitive for this class of compounds.[7][8] |

| Capillary Voltage | 3.5 - 4.5 kV | Instrument-dependent; optimize for maximum precursor ion signal. |

| Source Temperature | 120 - 150 °C | Aids in desolvation of the ESI droplets. |

| Desolvation Temp. | 350 - 450 °C | Ensures complete solvent evaporation prior to the ion entering the mass analyzer. |

| Gas Flows | Instrument Dependent | Optimize cone and desolvation gas flows to maximize signal and minimize noise. |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and specificity for targeted analysis. |

| Precursor Ion | m/z 190.0 | Corresponds to the [M+H]⁺ of the analyte. |

| Product Ion 1 (Quantifier) | m/z 144.0 | A stable and abundant fragment, ideal for quantification. |

| Product Ion 2 (Qualifier) | m/z 116.0 | A secondary fragment used for confirmation, ensuring the identity of the analyte. |

| Collision Energy | 15-25 eV (for m/z 144.0) 30-40 eV (for m/z 116.0) | Must be empirically optimized to maximize the intensity of each specific product ion. |

Fragmentation Pathway Analysis

Understanding the fragmentation of 2-oxo-1,2-dihydroquinoline-4-carboxylate is central to its characterization. Under CID, the protonated molecule (m/z 190.0) undergoes characteristic losses based on its structure. The carboxylic acid and the quinolone ring system are the primary sites of fragmentation.

The most common fragmentation pathways for quinolone carboxylic acids in positive ESI mode involve sequential losses of water (H₂O) and carbon monoxide (CO).[7] A primary fragmentation is the loss of formic acid (HCOOH, 46 Da), which is equivalent to losing H₂O and CO, leading to the fragment at m/z 144.0. Further fragmentation can lead to the loss of an additional CO molecule, resulting in the ion at m/z 116.0.

Caption: Proposed fragmentation pathway of protonated 2-oxo-1,2-dihydroquinoline-4-carboxylate.

Conclusion and Best Practices

This application note provides a detailed and scientifically grounded framework for the LC-MS/MS characterization of 2-oxo-1,2-dihydroquinoline-4-carboxylate. By employing the described protocols for sample preparation, chromatographic separation, and tandem mass spectrometry, researchers can achieve reliable and unambiguous identification of this compound.

For optimal results, adhere to the following best practices:

-

Always use high-purity solvents and reagents to minimize background noise.

-

Empirically optimize mass spectrometer source and collision energy parameters for your specific instrument, as these can vary.

-

Incorporate a solvent blank at the beginning of each analytical run to verify system cleanliness and prevent carryover.

-

When analyzing complex matrices, consider the use of a stable isotope-labeled internal standard for accurate quantification to correct for matrix effects and instrument variability.[2][4]

The methodologies presented here are robust and can be adapted for the quantification of 2-oxo-1,2-dihydroquinoline-4-carboxylate in various research and development settings.

References

-

Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. (n.d.). ACS Publications. [Link]

-

Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. (n.d.). Journal of Food and Drug Analysis. [Link]

-

Determination of Quinolone Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS Kits by LC/MS/MS. (n.d.). Agilent. [Link]

-

Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. (2006, September 1). FDA. [Link]

-

A Simple HPLC-MS/MS Method for Determination of Tryptophan, Kynurenine and Kynurenic Acid in Human Serum and its Potential for Monitoring Antidepressant Therapy. (2017, January 15). PubMed. [Link]

-

LC/MS Applications for Drug Residues in Foods. (2009, April 9). Agilent. [Link]

-

Development and validation of an LC–MS/MS method to quantify kynurenic acid in human plasma. (n.d.). ResearchGate. [Link]

-

Development and validation of an LC-MS/MS method to quantify kynurenic acid in human plasma. (2022, December 6). PubMed. [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. [Link]

-

LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. (2016, September 15). PubMed. [Link]

-

A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients. (n.d.). PMC. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC. [Link]

-

Simultaneous determination of urinary quinolinate, gentisate, 4-hydroxybenzoate, and α-ketoglutarate by high-performance liquid chromatography-tandem mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). [Link]

-

2-oxo-1,2-Dihydroquinoline-4-carboxylate. (n.d.). PubChem. [Link]

-

[Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. (2012, July 15). PubMed. [Link]

-

Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016, October 26). JSciMed Central. [Link]

-

Crystal structure, Hirshfeld surface analysis, interaction energy and energy framework calculations, as well as density functional theory (DFT) computation, of methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate. (n.d.). PMC. [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023, June 19). MDPI. [Link]

-

Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (2021, November 10). MDPI. [Link]

-

Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter using Synthetic Deuterated Internal Standards. (n.d.). ChemRxiv. [Link]

-

Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (n.d.). PMC. [Link]

-

Utilization of Synthetic Oxygen-Functionalized, Carboxylate-Rich Alicyclic Molecule Analogues in Liquid Chromatography and Tandem Mass Spectrometry for Enhanced Understanding of Dissolved Organic Matter. (n.d.). ChemRxiv. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Simple HPLC-MS/MS Method for Determination of Tryptophan, Kynurenine and Kynurenic Acid in Human Serum and its Potential for Monitoring Antidepressant Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of an LC-MS/MS method to quantify kynurenic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. agilent.com [agilent.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of urinary quinolinate, gentisate, 4-hydroxybenzoate, and α-ketoglutarate by high-performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. jfda-online.com [jfda-online.com]

Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopy Protocol for 2-Oxo-1,2-dihydroquinoline-4-carboxylate Derivatives

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Matrix: Small Molecule Characterization / Synthetic Quality Control

Introduction and Mechanistic Context

The 2-oxo-1,2-dihydroquinoline-4-carboxylate scaffold is a privileged pharmacophore, serving as the structural backbone for numerous bioactive compounds, including derivatives of kynurenic acid (an endogenous antagonist of ionotropic glutamate receptors)[1][2]. Accurate structural elucidation of these compounds via Nuclear Magnetic Resonance (NMR) spectroscopy is critical due to their complex physicochemical behavior, including lactam-lactim tautomerization and strong intermolecular hydrogen bonding[2].

This application note provides a field-proven, self-validating protocol for the ¹H and ¹³C NMR characterization of 2-oxo-1,2-dihydroquinoline-4-carboxylate esters (e.g., methyl or ethyl esters). By understanding the causality behind solvent selection, relaxation delays, and acquisition parameters, researchers can ensure high-fidelity data acquisition that meets rigorous pharmaceutical regulatory standards.

Experimental Design and Causality

Solvent Selection: Overcoming Tautomerism and Aggregation

The 2-oxo-1,2-dihydroquinoline core contains a highly polarized amide/lactam moiety (NH–C=O) that readily forms intermolecular hydrogen-bonded dimers in non-polar solvents[2][3].

-

Optimal Choice (DMSO- d6 ): Dimethyl sulfoxide- d6 is the solvent of choice. Its strong hydrogen-bond accepting capability disrupts solute-solute aggregation, stabilizing the lactam tautomer and yielding sharp, highly resolved resonances—particularly for the exchangeable N-H proton, which typically appears as a broad singlet near δ 11.8–12.1 ppm[4][5].

-

Alternative (CDCl 3 ): While chloroform- d can be used for highly lipophilic ester derivatives, it often results in broadened peaks due to dynamic aggregation and rapid quadrupolar relaxation of the nitrogen atom[6].

Concentration and Relaxation Dynamics

For quantitative or semi-quantitative ¹³C NMR, the quaternary carbons (C-2, C-4, C-8a, C-4a) and carbonyl carbons exhibit significantly longer longitudinal relaxation times ( T1 ) than protonated carbons. A standard relaxation delay ( d1 ) of 1–2 seconds is insufficient. We recommend a d1 of ≥ 2.5 seconds for ¹H and ≥ 5 seconds for ¹³C to ensure complete magnetization recovery, preventing the artificial suppression of quaternary carbon signals[7][8].

Step-by-Step NMR Methodology

Phase 1: Sample Preparation

-

Weighing: Accurately weigh 15–20 mg of the purified 2-oxo-1,2-dihydroquinoline-4-carboxylate derivative for ¹H NMR, or 40–50 mg for ¹³C NMR.

-

Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO- d6 (99.9% isotopic purity, containing 0.03% v/v TMS as an internal standard).

-

Homogenization: Vortex the mixture for 30 seconds. If particulate matter remains, sonicate for 2–3 minutes at room temperature.

-

Filtration: Filter the solution through a glass wool plug or a 0.2 μ m PTFE syringe filter directly into a clean, dry 5 mm NMR tube to remove paramagnetic impurities or undissolved micro-particles that distort magnetic field homogeneity.

Phase 2: Instrument Setup and Tuning (e.g., 400 MHz or 500 MHz Spectrometer)

-

Insertion & Temperature: Insert the sample and allow it to equilibrate at 298 K (25 °C) for at least 5 minutes to prevent convection currents.

-

Locking & Shimming: Lock on the deuterium signal of DMSO- d6 . Perform automated gradient shimming (e.g., TopShim) on the Z-axis. For optimal resolution, the full width at half maximum (FWHM) of the TMS peak should be ≤ 0.8 Hz.

-

Probe Tuning: Tune and match the probe for both ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR) and ensure accurate 90° pulse calibrations.

Phase 3: Acquisition Parameters

-

¹H NMR:

-

Pulse Sequence: Standard 30° or 90° pulse (zg30 / zg).

-

Spectral Width: 15 ppm (to capture the downfield N-H proton).

-

Number of Scans (NS): 16 to 32.

-

Relaxation Delay ( d1 ): 2.5 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Power-gated decoupling (zgpg30).

-

Spectral Width: 250 ppm.

-

Number of Scans (NS): 512 to 1024 (depending on concentration).

-

Relaxation Delay ( d1 ): 5.0 seconds.

-

Phase 4: Data Processing

-

Apply a line broadening (LB) function of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT).

-

Perform manual phase correction (zero and first order) to ensure symmetrical peak shapes.

-

Apply a multipoint baseline correction.

-

Reference the spectra: TMS at 0.00 ppm, or the residual DMSO pentet at 2.50 ppm (¹H) and septet at 39.52 ppm (¹³C)[9].

Workflow Visualization

Caption: Step-by-step NMR workflow for 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives.

Data Interpretation and Quantitative Analysis

The structural assignment of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives relies on distinct chemical shift regions. The tables below summarize the expected chemical shifts for the methyl ester derivative in DMSO- d6 [4][6][7][10].

Table 1: Expected ¹H NMR Chemical Shifts (DMSO- d6 , 400 MHz)

| Proton Position | Multiplicity | Expected Shift ( δ , ppm) | Coupling Constant ( J , Hz) | Mechanistic Rationale |

| N-H (H-1) | Broad Singlet | 11.80 – 12.10 | N/A | Highly deshielded due to lactam carbonyl and hydrogen bonding. |

| H-5 | Doublet / DD | 7.90 – 8.10 | ~8.0 | Deshielded by the anisotropic effect of the adjacent C-4 carboxylate. |

| H-6, H-7, H-8 | Multiplets | 7.10 – 7.70 | 7.5 – 8.5 | Standard aromatic protons on the fused benzene ring. |

| H-3 | Singlet | 6.50 – 7.00 | N/A | Vinylic proton on the quinolinone ring; diagnostic for the 1,2-dihydro state. |

| -OCH 3 (Ester) | Singlet | 3.85 – 3.95 | N/A | Deshielded methyl group attached to the ester oxygen. |

Table 2: Expected ¹³C NMR Chemical Shifts (DMSO- d6 , 100 MHz)

| Carbon Position | Type | Expected Shift ( δ , ppm) | Diagnostic Significance |

| C=O (Ester) | Quaternary | 165.0 – 166.0 | Confirms the presence of the intact carboxylate group. |

| C-2 (Lactam C=O) | Quaternary | 161.0 – 163.0 | Confirms the 2-oxo (lactam) state rather than a 2-hydroxy/alkoxy state. |

| C-4 | Quaternary | 139.0 – 142.0 | Attachment point of the ester; highly deshielded alkene carbon. |

| C-8a, C-4a | Quaternary | 114.0 – 139.0 | Bridgehead carbons; require long d1 delays to observe clearly. |

| C-3 | CH | 118.0 – 122.0 | Vinylic carbon; matches the H-3 singlet in HSQC experiments. |

| -OCH 3 | CH 3 | 52.0 – 53.0 | Methoxy carbon of the ester moiety. |

Self-Validating Quality Control

A robust analytical protocol must be self-validating. To ensure the integrity of the acquired NMR data for 2-oxo-1,2-dihydroquinoline-4-carboxylate:

-

Mass Balance Integration: In the ¹H spectrum, the integration of the ester alkyl group (e.g., 3H for a methyl ester) must perfectly match the integration of the isolated H-3 vinylic proton (1H) at ~6.5–7.0 ppm[7]. Discrepancies indicate incomplete esterification or co-eluting impurities.

-

Tautomeric Purity Check: The absence of a sharp singlet near 4.0 ppm (which would correspond to a C-2 methoxy group) confirms that the compound exists exclusively as the 2-oxo (lactam) tautomer rather than the 2-hydroxy (lactim) tautomer undergoing O-alkylation.

-

Water Peak Monitoring: DMSO- d6 is highly hygroscopic. A broad peak at ~3.33 ppm indicates water absorption. If this peak overlaps with critical aliphatic signals (e.g., ethyl ester CH 2 quartets), the sample must be re-prepared in a dry glovebox environment.

References

-

A. M. Al-Majid, et al. "Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation." National Center for Biotechnology Information (NIH). Available at:[Link]

-

R. Bouhfid, E. M. Essassi. "Synthesis of 6-chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide." Molbank, 2006(5), M485. Available at:[Link]

-

S. K. Singh, et al. "Supporting Information: Skeletal rearrangement through photocatalytic denitrogenation: An access to C-3 aminoquinolin-2(1H)-ones." The Royal Society of Chemistry. Available at:[Link]

-

M. S. Mohamed, et al. "Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery." National Center for Biotechnology Information (NIH). Available at:[Link]

-

O. K. Al-Duaij, et al. "Convenient syntheses of new quinoline nucleosides bearing amino acid esters." Arkivoc. Available at:[Link]

-

S. K. Sharma, et al. "Convenient One-Pot Synthesis of Kynurenic Acid Ethyl Ester and Exploration to Direct Synthesis of Neuroprotective Kynurenic Acid and Amide Derivatives." ACS Publications. Available at:[Link]

-

A. K. Tóth, et al. "Physicochemical Characterization of Kynurenine Pathway Metabolites." MDPI. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. arkat-usa.org [arkat-usa.org]

Application Note: Advanced Crystallization and Isolation Protocols for 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid

Executive Summary

The quinolone scaffold, specifically 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (also known by its tautomeric name, 2-hydroxyquinoline-4-carboxylic acid), is a critical intermediate in the synthesis of antibacterial agents, fluorophores, and potent modulators of ABCB1-related multidrug resistance in cancer therapies[1][2]. Obtaining this compound in high purity and with precise polymorphic control is essential for downstream derivatization (e.g., esterification and alkylation)[2]. This application note provides a comprehensive, self-validating methodology for the synthesis, primary isolation, and phase-controlled crystallization of both its monohydrate and anhydrous forms.

Mechanistic Overview & Crystallographic Behavior

In the solid state, the compound predominantly exists in the lactam (2-oxo) form rather than the lactim (2-hydroxy) form, driven by the thermodynamic stability of its intermolecular hydrogen-bonding network.

When crystallized from aqueous environments, the compound forms a stable monohydrate ( C10H7NO3⋅H2O ) in a monoclinic P2/n space group[3]. The structural integrity of this crystal is maintained by a complex hydrogen-bonding network where the carboxyl groups, the keto groups, and the lattice water molecules form stepped sheets parallel to the {010} plane[3]. These sheets are further tied together by pairwise N—H⋯O interactions[3]. Understanding this network is critical: the lattice water is not merely trapped solvent; it acts as a structural bridge. Removing it requires specific thermal energy to collapse the monohydrate lattice into the anhydrous form[4].

Hydrogen-bonding network defining the monohydrate crystal lattice structure.

Experimental Workflows

Workflow for the synthesis, isolation, and polymorphic control of the target compound.

Detailed Protocols & Causality

Protocol 1: Synthesis and Primary Isolation

This step utilizes a modified Pfitzinger-type condensation to construct the quinolone core[1][3].

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 2.0 g (13.6 mmol) of isatin and 1.4 g (13.6 mmol) of malonic acid in 30 mL of glacial acetic acid[3].

-

Catalysis: Add 0.11 g (1.36 mmol) of sodium acetate to the mixture[3].

-

Reflux: Heat the reaction mixture to reflux under continuous stirring for 24 hours[3].

-

Antisolvent Precipitation: Allow the mixture to cool to room temperature, then rapidly pour it into 100 mL of an ice-water mixture under vigorous stirring[3].

-

Filtration: Collect the resulting crude precipitate via vacuum filtration and wash with cold distilled water.

Mechanistic Rationale: Sodium acetate acts as a mild basic catalyst, facilitating the initial nucleophilic attack and subsequent ring-opening/closing sequence of the isatin core. Glacial acetic acid provides an acidic environment that promotes the final dehydration step to form the aromatic quinolone ring. The addition of ice-water serves as an aggressive antisolvent step; it drastically increases the polarity of the medium and drops the temperature, forcing the hydrophobic quinolone core to crash out of solution rapidly, leaving unreacted polar precursors in the aqueous phase.

Validation Checkpoint: The crude yield should be approximately 85-90%. A significantly lower yield indicates incomplete condensation, often due to insufficient reflux temperature or inactive catalyst.

Protocol 2: High-Purity Recrystallization (Monohydrate Form)

To achieve >99% purity suitable for crystallographic analysis or sensitive biological assays, the crude product must be recrystallized[3].

Step-by-Step Methodology:

-

Dissolution: Suspend the crude precipitate in a minimum volume of boiling distilled water (or a 90:10 water/ethanol mixture for highly impure batches).

-

Clarification: If the solution is cloudy, perform a hot gravity filtration to remove insoluble polymeric byproducts.

-

Controlled Cooling: Allow the filtrate to cool slowly to room temperature undisturbed over 4 hours, then transfer to a 4°C refrigerator for an additional 12 hours.

-

Harvesting: Isolate the colorless plate-like crystals via vacuum filtration and air-dry at room temperature.

Mechanistic Rationale: Slow cooling is imperative. Rapid cooling traps impurities within the crystal lattice. By allowing the temperature to drop gradually, the molecules have sufficient time to align into the highly ordered monoclinic P2/n lattice, selectively incorporating water molecules to form the stable monohydrate while excluding organic impurities[3].

Validation Checkpoint: The resulting crystals should be colorless plates. If the crystals are yellow or brown, the hot filtration step was insufficient, and residual isatin or degradation products remain.

Protocol 3: Dehydration to the Anhydrous Form

For downstream organic synthesis (e.g., esterification with thionyl chloride), the presence of lattice water is detrimental. The monohydrate must be converted to the anhydrous form[4].

Step-by-Step Methodology:

-

Preparation: Spread the monohydrate crystals evenly on a glass Petri dish.

-

Thermal Treatment: Place the dish in a vacuum oven set to 130–150 °C[4].

-

Dehydration: Heat under a vacuum of at least 50 mbar for 4 to 6 hours.

-

Storage: Transfer the resulting white powder immediately to a desiccator containing anhydrous calcium chloride or silica gel.

Mechanistic Rationale: The robust hydrogen-bonding network of the monohydrate requires significant thermal energy to break. Heating above 130 °C provides the necessary kinetic energy to liberate the lattice water, while the vacuum continuously removes the water vapor, driving the equilibrium entirely toward the anhydrous state[4].

Validation Checkpoint: Perform a melting point analysis. The pure anhydrous form will exhibit a sharp melting point between 335–340 °C[4]. A depressed or broad melting point indicates incomplete dehydration or thermal degradation.

Quantitative Data Presentation

The following table summarizes the critical physicochemical and crystallographic parameters used to validate the isolated products.

| Parameter | Monohydrate Form | Anhydrous Form |

| Chemical Formula | C10H7NO3⋅H2O | C10H7NO3 |

| Molecular Weight | 207.18 g/mol | 189.17 g/mol |

| Crystal System | Monoclinic[3] | - |

| Space Group | P2/n [3] | - |

| Unit Cell Volume | 1827.14 ų[3] | - |

| Appearance | Colorless Plate Crystals[3] | White to Off-White Powder |

| Melting Point | Dehydrates >130 °C[4] | 335–340 °C[4] |

| Primary H-Bonding | Water-mediated ( O−H⋯O )[3] | Direct pairwise ( N−H⋯O ) |

References

-

(IUCr) 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate Source: IUCrData (International Union of Crystallography) URL:[Link]

- Source: Google Patents (Lonza AG)

-

Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation Source: MDPI (Molecules) URL:[Link]

-

2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as potent modulators of ABCB1-related drug resistance of mouse T-lymphoma cells Source: ResearchGate (Chemical Data Collections) URL:[Link]

Sources

quantitative analysis of 2-oxo-1,2-dihydroquinoline-4-carboxylate in biological samples

Quantitative Analysis of 2-Oxo-1,2-dihydroquinoline-4-carboxylate (Kynurenic Acid) in Biological Samples: LC-MS/MS and HPLC-FLD Protocols

Introduction & Biological Significance